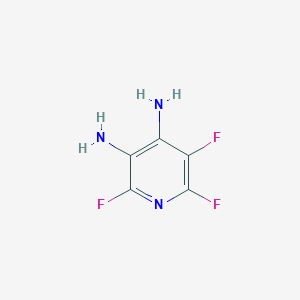
2,6-ジフルオロ-4-(ヒドロキシメチル)フェノール
概要
説明
2,6-Difluoro-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6F2O2 It is a derivative of phenol, where two fluorine atoms are substituted at the 2 and 6 positions, and a hydroxymethyl group is attached at the 4 position
科学的研究の応用
2,6-Difluoro-4-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its fluorinated structure makes it a valuable tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: It is used in the production of specialty polymers and materials with enhanced thermal and chemical resistance.
作用機序
Target of Action
It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which typically involve the formation of carbon-carbon bonds via a palladium catalyst .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 2,6-Difluoro-4-(hydroxymethyl)phenol may act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the organoboron reagent. In transmetalation, the organoboron group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound can contribute to the formation of new carbon-carbon bonds, potentially affecting various biochemical pathways depending on the specific reactants and conditions .
Result of Action
The molecular and cellular effects of 2,6-Difluoro-4-(hydroxymethyl)phenol’s action largely depend on its use in specific chemical reactions. In Suzuki–Miyaura cross-coupling reactions, it can facilitate the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, depending on the other reactants involved .
Action Environment
The action, efficacy, and stability of 2,6-Difluoro-4-(hydroxymethyl)phenol can be influenced by various environmental factors. These may include the presence of a suitable catalyst (such as palladium in Suzuki–Miyaura reactions), the temperature and pressure of the reaction environment, and the presence of other reactants . Specific details may vary depending on the particular reaction conditions and the desired outcome .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the selective hydroxylation of 2,6-difluorotoluene. This process typically requires the use of strong oxidizing agents such as manganese dioxide (MnO2) under controlled conditions to achieve the desired hydroxymethylation .
Another method involves the nucleophilic aromatic substitution reaction of 2,6-difluorophenol with formaldehyde in the presence of a base. This reaction proceeds under mild conditions and yields 2,6-Difluoro-4-(hydroxymethyl)phenol as the primary product .
Industrial Production Methods
In an industrial setting, the production of 2,6-Difluoro-4-(hydroxymethyl)phenol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2,6-Difluoro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form 2,6-difluoro-4-methylphenol.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: 2,6-Difluoro-4-carboxyphenol
Reduction: 2,6-Difluoro-4-methylphenol
Substitution: Various substituted phenols depending on the nucleophile used
類似化合物との比較
Similar Compounds
2,6-Difluorophenol: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-Hydroxymethylphenol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,6-Dichloro-4-(hydroxymethyl)phenol: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic and steric effects.
Uniqueness
2,6-Difluoro-4-(hydroxymethyl)phenol is unique due to the presence of both fluorine atoms and a hydroxymethyl group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in nucleophilic substitution reactions. The fluorine atoms also contribute to the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical research.
特性
IUPAC Name |
2,6-difluoro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBXKARGOXJKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621467 | |
| Record name | 2,6-Difluoro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206198-07-4 | |
| Record name | 2,6-Difluoro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


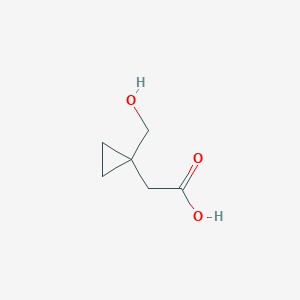

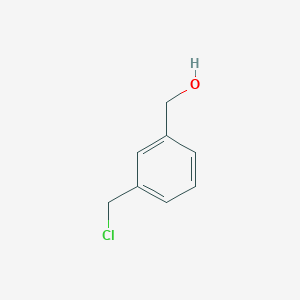
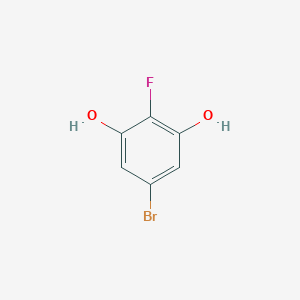

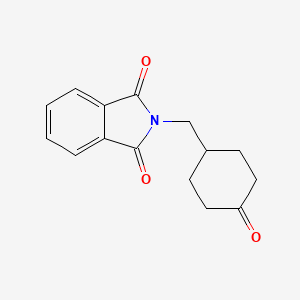
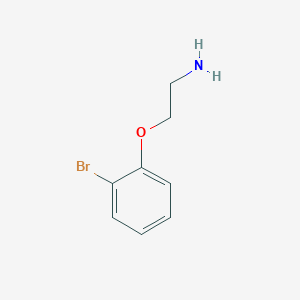
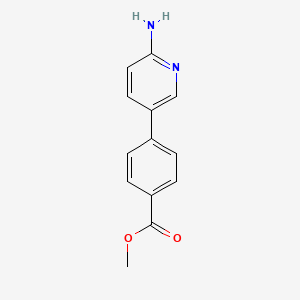
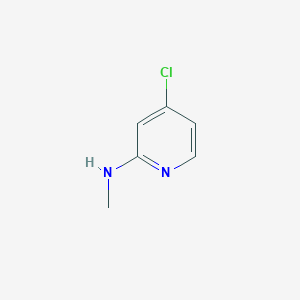
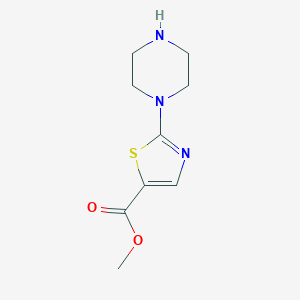
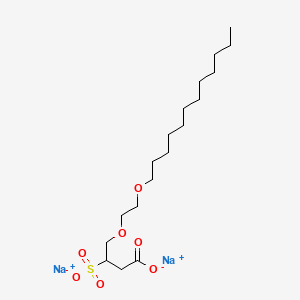
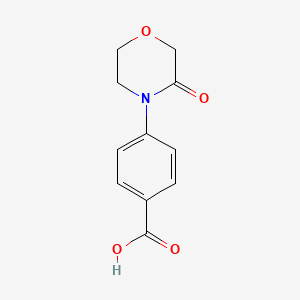
![[1-(2,3-Dihydroxypropyl)-5-methyl-2-propan-2-ylcyclohexyl] hydrogen carbonate](/img/structure/B1602912.png)
